molecular formula C6H12ClNO2 B1377566 Methyl 2-(azetidin-3-yl)acetate hydrochloride CAS No. 1229705-59-2

Methyl 2-(azetidin-3-yl)acetate hydrochloride

Cat. No. B1377566
M. Wt: 165.62 g/mol
InChI Key: ORUKJBPQKUAJQM-UHFFFAOYSA-N
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Description

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is also known by its IUPAC name, methyl 2-(azetidin-3-yl)acetate;hydrochloride .


Synthesis Analysis

The synthesis of “Methyl 2-(azetidin-3-yl)acetate hydrochloride” and similar compounds has been described in various studies . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(azetidin-3-yl)acetate hydrochloride” can be represented by the SMILES string: COC(=O)CC1CNC1.Cl . This indicates that the compound contains a methyl ester group (COC=O), an azetidine ring (CC1CNC1), and a hydrochloride group (Cl) .


Physical And Chemical Properties Analysis

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 165.62 . The compound’s InChI Key is ORUKJBPQKUAJQM-UHFFFAOYSA-N .

Scientific Research Applications

Summary of the Application

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is used in the synthesis of new azetidine and oxetane amino acid derivatives . These derivatives are synthesized through an Aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

Methods of Application or Experimental Procedures

The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner, which is further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

Summary of the Results or Outcomes

The desired products were obtained in moderate to excellent yields, showing the good efficiency of the method and proving the wide tolerance of the substrate . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Reactivity of Azetidines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of the reactivity of azetidines .

Summary of the Application

Azetidines, including “Methyl 2-(azetidin-3-yl)acetate hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Methods of Application or Experimental Procedures

The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized in the review . The reactivity of azetidines can be triggered under appropriate reaction conditions .

Summary of the Results or Outcomes

Recent advances in the chemistry and reactivity of azetidines have been reported . Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .

Synthesis of Heterocyclic Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic amines .

Summary of the Application

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is used in the synthesis of heterocyclic amines . This synthetic strategy has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles , as well as 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .

Methods of Application or Experimental Procedures

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Summary of the Results or Outcomes

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Safety And Hazards

The safety information for “Methyl 2-(azetidin-3-yl)acetate hydrochloride” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKJBPQKUAJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azetidin-3-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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